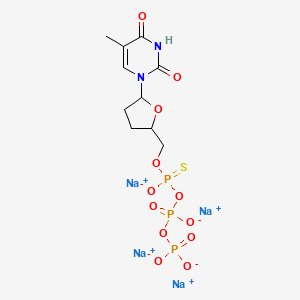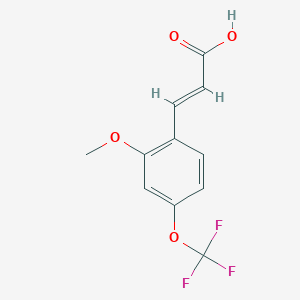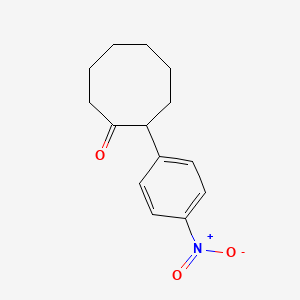
2-(4-Nitrophenyl)cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)cyclooctan-1-one is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a cyclooctanone ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)cyclooctan-1-one typically involves the nitration of cyclooctanone derivatives. One common method includes the reaction of cyclooctanone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Chemical Reactions Analysis
2-(4-Nitrophenyl)cyclooctan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-Nitrophenyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)cyclooctan-1-one involves its interaction with specific molecular targets. The nitro group is known to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-(4-Nitrophenyl)cyclooctan-1-one can be compared with other nitrophenyl derivatives, such as:
2-(4-Nitrophenyl)cyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclooctanone ring.
4-Nitrobenzaldehyde: Contains a nitro group attached to a benzaldehyde ring.
4-Nitrophenylacetic acid: Features a nitro group attached to a phenylacetic acid structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)cyclooctan-1-one |
InChI |
InChI=1S/C14H17NO3/c16-14-6-4-2-1-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h7-10,13H,1-6H2 |
InChI Key |
WEGWGUHUQAPRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


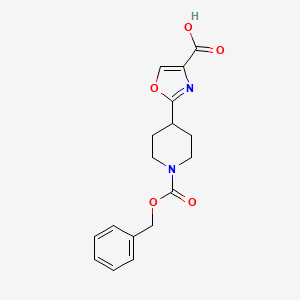

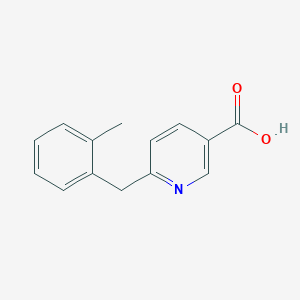

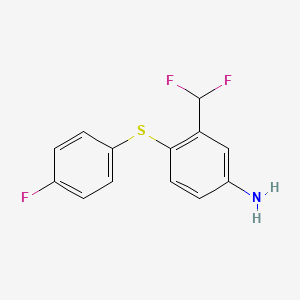
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
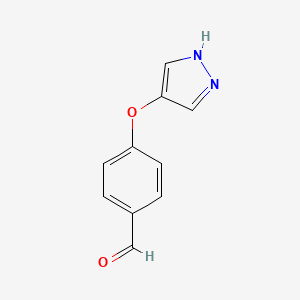
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
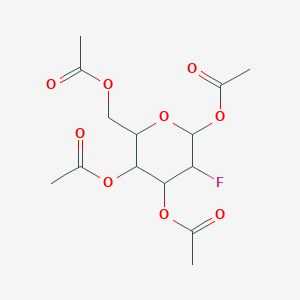
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
